Cas no 1379198-60-3 (2-3-(2-methylpropoxy)phenylethan-1-ol)

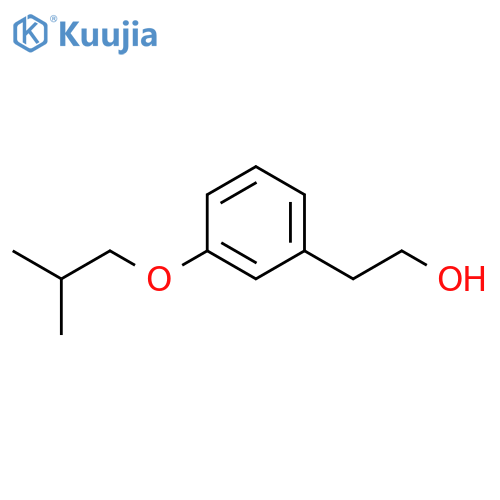

1379198-60-3 structure

商品名:2-3-(2-methylpropoxy)phenylethan-1-ol

CAS番号:1379198-60-3

MF:C12H18O2

メガワット:194.270123958588

MDL:MFCD14582730

CID:4595140

PubChem ID:54292544

2-3-(2-methylpropoxy)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-[3-(2-methylpropoxy)phenyl]ethanol

- 2-[3-(2-methylpropoxy)phenyl]ethan-1-ol

- 2-3-(2-methylpropoxy)phenylethan-1-ol

-

- MDL: MFCD14582730

- インチ: 1S/C12H18O2/c1-10(2)9-14-12-5-3-4-11(8-12)6-7-13/h3-5,8,10,13H,6-7,9H2,1-2H3

- InChIKey: UXSMESFOPRTDIY-UHFFFAOYSA-N

- ほほえんだ: C1(CCO)=CC=CC(OCC(C)C)=C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 5

2-3-(2-methylpropoxy)phenylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-205375-5.0g |

2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |

1379198-60-3 | 95.0% | 5.0g |

$1945.0 | 2025-02-20 | |

| Enamine | EN300-205375-0.5g |

2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |

1379198-60-3 | 95.0% | 0.5g |

$524.0 | 2025-02-20 | |

| TRC | M325225-100mg |

2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |

1379198-60-3 | 100mg |

$ 275.00 | 2022-06-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD592520-1g |

2-(3-Isobutoxyphenyl)ethanol |

1379198-60-3 | 97% | 1g |

¥3654.0 | 2023-04-02 | |

| Enamine | EN300-205375-0.05g |

2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |

1379198-60-3 | 95.0% | 0.05g |

$155.0 | 2025-02-20 | |

| Enamine | EN300-205375-0.25g |

2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |

1379198-60-3 | 95.0% | 0.25g |

$331.0 | 2025-02-20 | |

| Enamine | EN300-205375-1.0g |

2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |

1379198-60-3 | 95.0% | 1.0g |

$671.0 | 2025-02-20 | |

| Enamine | EN300-205375-2.5g |

2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |

1379198-60-3 | 95.0% | 2.5g |

$1315.0 | 2025-02-20 | |

| 1PlusChem | 1P01BA1D-10g |

2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |

1379198-60-3 | 95% | 10g |

$3627.00 | 2023-12-22 | |

| Enamine | EN300-205375-10g |

2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |

1379198-60-3 | 95% | 10g |

$2884.0 | 2023-09-16 |

2-3-(2-methylpropoxy)phenylethan-1-ol 関連文献

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

1379198-60-3 (2-3-(2-methylpropoxy)phenylethan-1-ol) 関連製品

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1379198-60-3)2-3-(2-methylpropoxy)phenylethan-1-ol

清らかである:99%

はかる:1g

価格 ($):479.0